hydroquinidine
Description
Discovery and Origin within Cinchona Alkaloids
Hydroquinidine, a stereoisomer of dihydroquinine, originates from the Cinchona genus of plants, native to the Andean regions of South America. The medicinal properties of cinchona bark were first documented by Indigenous communities, who used it to treat febrile illnesses. European exploration in the 17th century led to the bark’s introduction to Western medicine, where it became a cornerstone for malaria treatment.
The isolation of cinchona alkaloids began in the early 19th century. In 1820, Pierre-Joseph Pelletier and Joseph Bienaimé Caventou isolated quinine , the primary antimalarial compound. This compound emerged as a derivative during subsequent investigations into the structural diversity of cinchona alkaloids. Its discovery is attributed to the hydrogenation of quinidine , a naturally occurring stereoisomer of quinine. By the mid-20th century, this compound was recognized for its distinct pharmacological profile, particularly in cardiac applications.
Nomenclature and Alternative Terminology
This compound’s nomenclature reflects its chemical relationship to quinidine and quinine. The International Union of Pure and Applied Chemistry (IUPAC) name is (S)-(1S,2R,4S,5R)-5-ethylquinuclidin-2-ylmethanol. Common synonyms include dithis compound, hydroconquinine, and DHQD (dithis compound).
Table 1: Key Identifiers and Synonyms of this compound
| Property | Value |
|---|---|
| CAS Registry Number | 1435-55-8 |
| Molecular Formula | C₂₀H₂₆N₂O₂ |
| Molecular Weight | 326.43 g/mol |
| IUPAC Name | (S)-(1S,2R,4S,5R)-5-ethylquinuclidin-2-ylmethanol |
| Notable Synonyms | DHQD, Hydroconquinine, Lentoquine |
The compound’s stereochemical designation as (9S)-10,11-dihydro-6′-methoxycinchonan-9-ol underscores its configuration within the cinchona alkaloid family.
Historical Development in Organic Chemistry
The synthesis and functionalization of this compound have been pivotal in advancing stereoselective organic chemistry. Early work focused on hydrogenating quinidine to produce this compound, a process that preserved the quinuclidine core while saturating the quinoline ring’s double bond. This modification enhanced its ion channel-blocking activity, distinguishing it from parent compounds.
In the 20th century, this compound became a tool for studying chiral resolution and asymmetric catalysis. Its rigid bicyclic structure made it a valuable ligand in Sharpless asymmetric dihydroxylation , a reaction critical for synthesizing enantiomerically pure compounds. Recent innovations, such as C–H activation strategies, have streamlined the synthesis of this compound analogues, enabling the exploration of enhanced bioactivity.
Relationship to Other Cinchona Derivatives
This compound shares structural and functional similarities with key cinchona alkaloids but exhibits distinct stereochemical and pharmacological properties:
Table 2: Structural and Functional Comparison of this compound with Related Alkaloids
| Alkaloid | Core Structure | Key Functional Groups | Primary Applications |
|---|---|---|---|
| Quinine | Quinoline + quinuclidine | Methoxy, vinyl, hydroxyl | Antimalarial, muscle relaxant |
| Quinidine | Quinoline + quinuclidine | Methoxy, hydroxyl | Antiarrhythmic (Class Ia) |
| This compound | Dihydroquinoline + quinuclidine | Methoxy, hydroxyl, saturated ring | Antiarrhythmic, chiral resolution |
| Dihydroquinine | Dihydroquinoline + quinuclidine | Methoxy, hydroxyl | Antimalarial research |
The saturation of the quinoline ring in this compound reduces its planar rigidity compared to quinidine, altering its binding affinity to potassium and sodium ion channels. This structural nuance underpins its utility in treating Brugada syndrome and short QT syndrome , where it prolongs ventricular repolarization.
This compound’s stereochemistry also differentiates it from hydroxychloroquine , a synthetic derivative with a hydroxylated side chain used in autoimmune diseases. Unlike hydroxychloroquine, this compound retains the natural cinchona framework, making it a subject of interest in natural product synthesis.
Properties
Molecular Formula |
C20H26N2O2 |
|---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
(S)-[(2S,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol |
InChI |
InChI=1S/C20H26N2O2/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18/h4-6,8,11,13-14,19-20,23H,3,7,9-10,12H2,1-2H3/t13-,14-,19-,20-/m0/s1 |
InChI Key |
LJOQGZACKSYWCH-FEBSWUBLSA-N |
Isomeric SMILES |
CC[C@H]1CN2CC[C@H]1C[C@H]2[C@H](C3=C4C=C(C=CC4=NC=C3)OC)O |
Canonical SMILES |
CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)O |
Synonyms |
dihydroquinidine dihydroquinine hydroquinidine hydroquinidine dihydrochloride, (1beta,4beta,3S)-(+-)-isomer hydroquinidine dihydrochloride, (3alpha,9S)-(+-)-isomer hydroquinidine hydrochloride hydroquinidine monosulfate hydroquinidine monosulfate, (1beta,3alpha,4beta,8alpha,9R)-isomer hydroquinidine monosulfate, (1beta,3alpha,4beta,9S)-isomer hydroquinidine sulfate hydroquinidine sulfate, (9S)-isomer hydroquinidine, (+-)-isomer hydroquinidine, (1beta, 3alpha,4beta,8alpha,9R)-isomer hydroquinidine, (1beta,3alpha,4beta,9S)-isomer hydroquinidine, (1beta,4beta,9S)-(+-)-isomer hydroquinidine, (3alpha,9S)-(+-)-isomer hydroquinidine, (8alpha,9R)-isomer hydroquinidine, (8alpha,9S)-isomer hydroquinidine, (9R)-isomer hydroquinidine, (9S)-(+-)-isomer hydroquinine LCN 834 LCN-834 Lentoquine Séréco |
Origin of Product |
United States |
Preparation Methods
Catalytic Reduction Using Carboxyl Graphene/Platinum Composites
Catalyst Synthesis and Characterization
The carboxyl graphene/platinum (CG/Pt) composite lies at the heart of this method. The catalyst is synthesized by dispersing platinum nanoparticles onto carboxyl-functionalized graphene sheets. Carboxyl groups on graphene enhance metal nanoparticle adhesion through covalent bonding and electrostatic interactions, ensuring uniform Pt distribution. This nanostructured catalyst provides a high surface-to-volume ratio, critical for efficient hydrogenation. Comparative studies suggest that CG/Pt composites exhibit superior activity to traditional Pt/C catalysts due to graphene’s electron-conducting properties, which facilitate electron transfer during the reduction process.
Reaction Mechanism and Optimization
The synthesis begins with dissolving quinidine (or its salt form, referred to as "quinindium" in the patent) in an organic solvent, typically methanol or ethanol. The CG/Pt catalyst is added under vigorous stirring to ensure homogeneous dispersion. A 10% sodium borohydride (NaBH₄) solution is introduced incrementally to initiate the reduction of the vinyl group in quinidine to ethylidene in hydroquinidine.
Key reaction parameters include:
- Temperature : Room temperature (25°C), eliminating the need for external heating.
- Reaction Time : 10–40 minutes, significantly shorter than conventional hydrogenation methods.
- Molar Ratio : NaBH₄ acts as both a reducing agent and hydrogen source, with Pt nanoparticles catalyzing H₂ generation in situ.
The reaction progress is monitored via thin-layer chromatography (TLC), and termination is followed by ethyl acetate extraction to isolate the crude product. Recrystallization from a mixed solvent system (e.g., ethanol-water) yields this compound with >90% purity.
Table 1: Summary of Synthetic Parameters for this compound Preparation
| Parameter | Value/Range |
|---|---|
| Catalyst | Carboxyl graphene/Pt |
| Reducing Agent | Sodium borohydride (10%) |
| Solvent | Methanol/Ethanol |
| Reaction Time | 10–40 minutes |
| Temperature | 25°C |
| Yield | >90% |
Comparative Analysis with Traditional Methods
While the CG/Pt-mediated reduction represents a breakthrough, traditional methods remain relevant for benchmarking:
Catalytic Hydrogenation with H₂ Gas
Conventional approaches employ hydrogen gas (H₂) and palladium-on-carbon (Pd/C) or platinum oxide (PtO₂) catalysts under high-pressure conditions (3–5 atm). These methods require specialized equipment, extended reaction times (6–12 hours), and elevated temperatures (50–80°C). Although yields are comparable (85–92%), energy consumption and safety risks associated with H₂ handling limit scalability.
Industrial Scalability and Environmental Impact
The patent method’s scalability is underscored by:
- Low Catalyst Loading : 0.5–1.0 wt% Pt relative to substrate.
- Solvent Recovery : Ethanol/methanol can be recycled via distillation.
- Waste Minimization : Aqueous NaBH₄ byproducts are less hazardous than metal residues from Pd/C.
Life-cycle assessments (LCAs) comparing this method to H₂-based hydrogenation would likely favor the former due to reduced energy inputs and absence of high-pressure infrastructure.
Chemical Reactions Analysis
Types of Reactions
hydroquinidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can modify the quinoline moiety or the bicyclic structure.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups to the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce reduced quinoline derivatives .
Scientific Research Applications
Cardiological Applications
1.1 Treatment of Brugada Syndrome
Brugada syndrome is a genetic condition that can lead to life-threatening arrhythmias. Hydroquinidine has been shown to effectively prevent ventricular tachycardia (VT) and ventricular fibrillation (VF) in patients with this syndrome. A study involving 35 asymptomatic patients demonstrated that this compound prevented VT/VF inducibility in 76% of cases during electrophysiologic-guided therapy . Furthermore, it was noted that among patients with multiple implantable cardioverter-defibrillator (ICD) shocks, this compound successfully prevented recurrence in all cases during an average follow-up period of 14 months .
1.2 Efficacy in Short QT Syndrome
Short QT syndrome is another rare hereditary condition characterized by a significantly shortened QT interval on the electrocardiogram, leading to increased risk of arrhythmias. This compound has been reported to prolong the QT interval effectively and reduce the incidence of life-threatening arrhythmic events . In a long-term study, this compound demonstrated antiarrhythmic efficacy, providing a potential alternative to ICD implantation for some patients .
Oncological Applications
Recent studies have begun to investigate this compound's anticarcinogenic properties, particularly its effects on breast and ovarian cancers. Research indicates that this compound may inhibit cancer cell proliferation and induce apoptosis through its action as an ion channel blocker.
2.1 Mechanism of Action
This compound's mechanism involves altering ion gradients and membrane potentials within cancer cells. A study conducted on MCF-7 (breast cancer) and SKOV-3 (ovarian cancer) cell lines revealed that this compound treatment led to significant antiproliferative effects and enhanced apoptosis . The proteomic analysis identified several proteins associated with cell cycle regulation that were downregulated upon treatment, suggesting a suppression of tumor growth mechanisms.
2.2 Clinical Implications
The findings from these studies suggest that this compound could be integrated into therapeutic regimens for breast and ovarian cancers, potentially expanding the arsenal of anticancer agents available for these prevalent malignancies. By targeting ion channels, this compound may provide a novel approach to cancer treatment, particularly for patients who are resistant to conventional therapies.
Comparative Data Table
Mechanism of Action
The mechanism of action of hydroquinidine involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to interact with DNA and enzymes, potentially inhibiting their function and leading to antimicrobial or antimalarial effects. The bicyclic structure may also contribute to its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Quinine: Another cinchona alkaloid with antimalarial properties.
Cinchonine: Similar structure but different stereochemistry and biological activity.
Quinidine: Used as an antiarrhythmic agent with a similar quinoline moiety.
Uniqueness
hydroquinidine is unique due to its specific stereochemistry and the combination of the azabicyclo[2.2.2]octane ring with the methoxyquinoline moiety.
Q & A
Q. What experimental models are most appropriate for studying hydroquinidine’s antiarrhythmic mechanisms?
this compound’s effects on cardiac ion channels (e.g., sodium and potassium channels) can be evaluated using:
- In vivo models : Anesthetized dogs for assessing QT interval prolongation and ventricular repolarization .
- In vitro models : Isolated cardiomyocytes or Langendorff-perfused hearts to measure action potential duration and conduction velocity .
- Cell-based assays : HEK-293 cells expressing human TREK-1/TREK-2 channels to quantify EC₅₀ values (e.g., 13.7 μM for TREK-1) .
Q. How can researchers validate this compound’s impact on QT interval prolongation in preclinical studies?
- Electrocardiogram (ECG) analysis : Monitor QT intervals in animal models (e.g., dogs) under controlled dosing regimens .
- High-resolution optical mapping : Use voltage-sensitive dyes in ex vivo heart preparations to visualize repolarization heterogeneity .
- Statistical rigor : Apply repeated-measures ANOVA to compare pre- and post-treatment QT intervals, ensuring corrections for heart rate variability (e.g., Bazett’s formula) .
Q. What methodologies are recommended for assessing this compound’s pharmacokinetics?
- High-performance liquid chromatography (HPLC) : Quantify plasma concentrations in animal or human trials, with validation against reference standards (e.g., λmax = 233 nm) .
- Therapeutic drug monitoring (TDM) : Correlate plasma levels (target range: 2–5 μg/mL) with ECG parameters to optimize dosing in clinical trials .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s efficacy across Brugada syndrome cohorts?
- Stratified analysis : Segment clinical trial data by genetic subtypes (e.g., SCN5A mutations vs. non-carriers) to identify responder subgroups .
- Dose-response studies : Compare outcomes in NCT00927732 (this compound vs. Placebo) using adaptive trial designs to adjust dosages based on ECG feedback .
- Meta-analysis : Pool data from Hermida et al. (2004) and recent trials to evaluate heterogeneity in ventricular fibrillation suppression rates .
Q. What strategies mitigate this compound’s drug-drug interaction risks in polypharmacy scenarios?
- CYP3A4 phenotyping : Pre-screen patients for CYP3A4 inhibitors (e.g., ketoconazole) using liver microsome assays to predict this compound accumulation .
- Real-time ECG monitoring : Implement continuous telemetry in trials combining this compound with QT-prolonging agents (e.g., crizotinib) to detect early torsades de pointes .
- Pharmacodynamic modeling : Use computational tools like NONMEM to simulate interaction effects and guide dose adjustments .
Q. How can mixed-methods approaches enhance this compound’s safety profiling?
- Quantitative component : Track arrhythmia recurrence rates and QT intervals in longitudinal cohorts .
- Qualitative component : Conduct structured interviews with patients to assess tolerability of side effects (e.g., cinchonism) .
- Integration : Triangulate ECG data with patient-reported outcomes to identify subgroups at risk of non-adherence due to adverse effects .
Q. What advanced techniques address this compound’s pharmacokinetic variability in genetically diverse populations?
- Surface plasmon resonance (SPR) sensors : Measure this compound binding to serum proteins (e.g., albumin) using Au/lipid films, with sensitivity to refractive index shifts (e.g., 20.7 nm for this compound) .
- Population pharmacokinetics (PopPK) : Apply nonlinear mixed-effects modeling to account for covariates like renal function or CYP2D6 polymorphisms .
Q. How should long-term safety studies be designed to evaluate this compound’s risk-benefit profile?
- Registry-based cohorts : Link electronic health records with arrhythmia registries to monitor sudden cardiac death rates over ≥5-year follow-ups .
- Multicenter collaboration : Standardize ECG protocols across sites to reduce interobserver variability in QT measurements .
- Survival analysis : Use Cox proportional hazards models to compare this compound-treated patients with matched controls receiving alternative antiarrhythmics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
